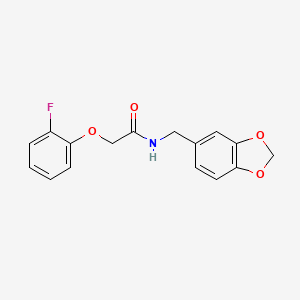
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)acetamide, commonly known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to neurological disorders. F13714 is a small molecule that has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
F13714 works by targeting the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection, neurotransmitter release, and calcium signaling. By binding to the sigma-1 receptor, F13714 can modulate its activity and promote neuroprotection. F13714 has also been shown to increase the expression of neurotrophic factors, which can help promote the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
F13714 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the promotion of neurotrophic factor expression. F13714 has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the brain. Additionally, F13714 has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using F13714 in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of its activity. F13714 also has good bioavailability and can easily cross the blood-brain barrier, making it a viable option for research related to neurological disorders. However, one of the limitations of using F13714 is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research related to F13714, including the optimization of its synthesis to increase yield and purity, the development of novel sigma-1 receptor ligands with improved specificity and potency, and the investigation of F13714's potential applications in other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of F13714 and to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, F13714 is a promising chemical compound that has shown potential applications in research related to neurological disorders. Its specificity for the sigma-1 receptor, neuroprotective effects, and anti-inflammatory properties make it a viable option for further investigation. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and develop more potent and specific sigma-1 receptor ligands.
Métodos De Síntesis
The synthesis of F13714 involves several steps, including the reaction of 2-(2-fluorophenoxy)acetic acid with thionyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. The resulting compound is then reacted with N-(1,3-benzodioxol-5-ylmethyl)amine to form F13714. The synthesis of F13714 has been optimized to increase yield and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
F13714 has been extensively studied for its potential applications in research related to neurological disorders, such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects, which can help prevent the degeneration of neurons in the brain. F13714 has also been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the brain.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-12-3-1-2-4-13(12)20-9-16(19)18-8-11-5-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIGRAFNAPCZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)
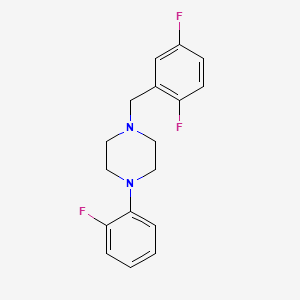
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)
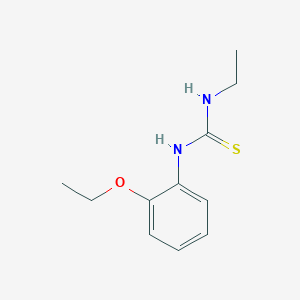
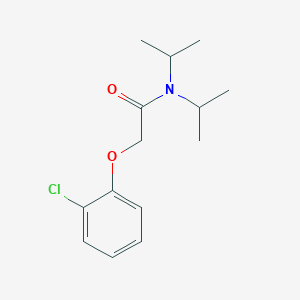
![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)
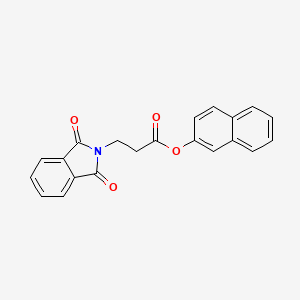

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)